molecular formula C9H13N5O2 B601343 9-(4-Hydroxybutyl)guanine CAS No. 23169-37-1

9-(4-Hydroxybutyl)guanine

Numéro de catalogue: B601343
Numéro CAS: 23169-37-1
Poids moléculaire: 223.24
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(4-Hydroxybutyl)guanine is a synthetic compound belonging to the class of acyclic guanosine analogs. It is structurally similar to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound has garnered significant interest due to its antiviral properties, particularly against herpes simplex viruses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-chlorobutanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorobutanol replaces the hydrogen atom on the nitrogen of the guanine molecule. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 9-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized guanine derivatives .

Applications De Recherche Scientifique

Antiviral Activity

Anti-Herpes Simplex Virus Activity

9-(4-Hydroxybutyl)guanine has demonstrated significant antiviral activity against herpes simplex virus types 1 and 2. In vitro studies indicate that this compound inhibits viral replication with an effective concentration range of 2-14 µM. The mechanism of action involves competitive inhibition of the viral thymidine kinase, which is essential for the phosphorylation of nucleosides necessary for viral DNA synthesis .

  • Mechanism of Action :
    • It acts as a linear competitive inhibitor of HSV-1-induced thymidine kinase, with an apparent inhibition constant (Ki) value of approximately 2.06 µM .
    • The compound selectively inhibits HSV-1 DNA synthesis in infected cells, leading to reduced viral load.

In Vivo Efficacy

Despite its promising in vitro results, the efficacy of this compound in vivo has shown mixed results. For instance, while it exhibited low cellular toxicity, its therapeutic effects on cutaneous HSV-1 infections in guinea pigs and systemic HSV-2 infections in mice were minimal . The compound's short half-life and high clearance rate may contribute to its limited effectiveness when administered systemically .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals challenges related to its absorption and metabolism. Studies indicate that the compound has a rapid clearance from plasma, which significantly affects its therapeutic potential when administered orally or intraperitoneally .

  • Absorption Characteristics :
    • In preclinical trials, variations in formulation (e.g., use of salts or esters) were explored to enhance gastrointestinal absorption but yielded limited improvements .

Potential for Prodrug Development

Research has indicated that derivatives of this compound could serve as prodrugs to improve bioavailability. For example, modifications such as creating esters or salts have been investigated to enhance absorption characteristics without compromising antiviral activity .

Case Studies and Comparative Research

Several comparative studies have been conducted to evaluate the effectiveness of this compound against other antiviral agents. These studies often focus on the compound's performance relative to other guanosine analogs or traditional antiviral therapies.

  • Case Study Insights :
    • In one study comparing various acyclic guanosine analogs, it was found that while this compound had comparable activity to some derivatives in cell cultures, it was less effective in vivo due to pharmacokinetic limitations .

Summary Table: Key Findings on this compound

Aspect Details
Chemical Structure Guanosine analog with a hydroxybutyl side chain
Antiviral Spectrum Effective against HSV-1 and HSV-2
Inhibition Mechanism Competitive inhibition of viral thymidine kinase
In Vitro Efficacy IC50 values between 2-14 µM for HSV strains
In Vivo Limitations Short half-life; limited therapeutic effects in systemic infections
Prodrug Potential Modifications may enhance bioavailability

Mécanisme D'action

The antiviral activity of 9-(4-Hydroxybutyl)guanine is primarily due to its ability to inhibit viral DNA synthesis. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral DNA synthesis .

Comparaison Avec Des Composés Similaires

    Acyclovir: Another acyclic guanosine analog with potent antiviral activity against herpes simplex viruses.

    Ganciclovir: A similar compound used to treat cytomegalovirus infections.

    Penciclovir: An antiviral agent with a similar mechanism of action.

Comparison: 9-(4-Hydroxybutyl)guanine is unique in its specific structural modifications, which confer distinct pharmacokinetic properties. Compared to acyclovir and ganciclovir, it has a different metabolic profile and may offer advantages in terms of bioavailability and efficacy in certain contexts .

Activité Biologique

9-(4-Hydroxybutyl)guanine (HBG) is a synthetic derivative of guanine, notable for its enhanced solubility and biological activity compared to natural guanine. This compound has garnered attention primarily for its antiviral properties, particularly as an inhibitor of viral thymidine kinases, which play a critical role in viral replication. This article provides a comprehensive overview of the biological activity of HBG, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 270.31 g/mol
  • Structure : The addition of a 4-hydroxybutyl group at the nitrogen position enhances its solubility and bioactivity.

HBG functions primarily as a viral thymidine kinase-dependent inhibitor. This means that it requires the presence of the viral enzyme thymidine kinase to exert its antiviral effects. The mechanism is particularly relevant in treating infections caused by herpes viruses, including:

  • Herpes Simplex Virus Type 1 (HSV-1)
  • Herpes Simplex Virus Type 2 (HSV-2)

Studies have demonstrated that HBG can effectively inhibit the replication of these viruses, making it a candidate for further development in antiviral therapies .

Antiviral Properties

HBG exhibits significant antiviral activity against herpes simplex viruses. In various studies, it has shown comparable efficacy to established antiviral agents such as acyclovir (ACV). Notably:

  • In animal models, HBG was as effective as ACV when administered topically for HSV-1 infections.
  • Systemic administration of HBG demonstrated superior efficacy compared to ACV in certain models of HSV infection, indicating its potential as a more potent therapeutic agent .

Comparative Efficacy Table

CompoundActivity Against HSV-1Activity Against HSV-2Reference
This compoundComparable to AcyclovirComparable to Acyclovir
AcyclovirStandard treatmentStandard treatment
GanciclovirModerate activityModerate activity

Case Studies and Research Findings

  • In Vivo Studies :
    • In a study involving guinea pigs with cutaneous HSV-1 infections, HBG was found to be equally effective as ACV when applied topically. Furthermore, in systemic models, it demonstrated enhanced potency over ACV, particularly in reducing viral loads .
  • Pharmacokinetic Properties :
    • Research on the pharmacokinetics of HBG has shown that various formulations (salts and esters) may improve its gastrointestinal absorption in animal models. However, bioavailability remains a challenge .
  • Cell Culture Studies :
    • In vitro studies indicated that HBG's antiviral activity is mediated through competitive inhibition of viral enzymes necessary for DNA synthesis .

Summary of Biological Activity

The biological activity of this compound is characterized by:

  • Antiviral Mechanism : Primarily through inhibition of viral thymidine kinase.
  • Efficacy : Comparable or superior to existing antiviral agents like acyclovir in certain models.
  • Research Gaps : While promising, further studies are needed to explore its full potential and optimize formulations for better bioavailability.

Future Directions

Given the current findings, future research should focus on:

  • Formulation Development : Enhancing the bioavailability and therapeutic efficacy through novel delivery systems.
  • Broader Spectrum Testing : Investigating the effectiveness of HBG against other viral pathogens.
  • Clinical Trials : Conducting clinical trials to establish safety profiles and therapeutic dosages.

Propriétés

IUPAC Name

2-amino-9-(4-hydroxybutyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQJDXCYEPGOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177750
Record name 9-(4-Hydroxybutyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23169-37-1
Record name 9-(4-Hydroxybutyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-Hydroxybutyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide (39.7 g; content 97.5%; 80.8 mmol) was added to a mixed solution of methanol (404 ml) and 7.48 g (1.62 mmol) of 5% Pd/C (water content 54%). The reaction was carried out at 50° C. for 4 h under hydrogen atmosphere (1 atm). After completion of the reaction (confirmed by HPLC), the reaction mixture was filtered through Celite, and the solvent was removed by distillation under reduced pressure. Then, water (130 ml) and 25% NaOH (45.2 g) were added to the residue and stirred overnight at 40° C. The mixture was neutralized by 2N HCl stirred at room temperature for 2 h. The precipitated crystals were filtered and dried at 50° C. under reduced pressure for a yield of 17.33 g of 9-hydroxybutylguanine (97.2% purity, 93.4% yield).
Name
9-(4-Acetoxybutyl)-N2 -acetyl-7-benzylguaninium bromide
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.48 g
Type
catalyst
Reaction Step One
Quantity
404 mL
Type
solvent
Reaction Step One
Yield
93.4%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.